Saclac
Overview
Description
Saclac is a useful research compound. Its molecular formula is C20H40ClNO3 and its molecular weight is 378.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of SACLA Facility
The SACLA facility, a user facility operating with a light source and beamline, has been instrumental in scientific advancements. Key achievements from 2013-2014 are highlighted, along with a perspective on facility upgrades (Yabashi, Tanaka, & Ishikawa, 2015).
SACLA's Progress in Beamlines
The development of beamline optical and diagnostics systems at SACLA has significantly advanced scientific applications of X-ray free-electron lasers (XFELs). End-station instruments have been upgraded for user-friendly experimentation and efficient data collection (Tono et al., 2017).
Industrial Applications of SACLA
SACLA has been used for industrial research-and-development, particularly in analyzing car-related nanomaterials. This initiative highlights SACLA's potential in contributing to industrial R&D, demonstrated through successful imaging experiments on automotive exhaust catalysts (Yoshida et al., 2015).
SACLA in Earth Observation
The SAC-C mission, involving SACLA, focuses on multispectral imaging of terrestrial and coastal environments. It aims to monitor the terrestrial and marine biosphere, study the Earth's geomagnetic field, and measure atmospheric phenomena for climate change research (Colomb, Alonso, & Nollmann, 2003).
MAXIC at SACLA for Diffraction Experiments
The multiple-application X-ray imaging chamber (MAXIC) at SACLA facilitates various single-pulse diffraction experiments. This includes imaging, nanocrystallographic data acquisition, and ultra-fast pump-probe scattering, demonstrating SACLA's versatility in scientific research (Song et al., 2014).
Software for Data Analysis at SACLA
SACLA's Timing Monitor Analyzer (TMA) software package enhances experimental efficiency. It provides convenient access to arrival-timing data, improving temporal resolution in pump-probe experiments (Nakajima et al., 2018).
SACLA's Data Acquisition System
SACLA's data acquisition system is designed for high data rate management in synchronization with beam repetition cycles. Since 2012, it has been operating stably, supporting public user experiments (Joti et al., 2015).
Properties
IUPAC Name |
2-chloro-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVKWVHTCINMB-RBUKOAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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